Nickel;samarium
Description
Nickel-samarium (Ni-Sm) compounds encompass a diverse range of materials, including phosphides, arsenides, oxides, and intermetallics, with applications in catalysis, energy storage, and advanced materials. Samarium’s unique electronic configuration (4f⁶) and large atomic radius (1.80 Å) enable structural and electronic modifications when alloyed or doped into nickel-based matrices. Key compounds include samarium-doped nickel phosphide (Ni₂P:Sm), samarium nickel arsenides (Sm-Ni-As), and perovskite-structured nickel samarium oxide (NiSmO₃) . These materials are distinguished by their tailored properties, such as enhanced electrocatalytic activity for hydrogen evolution reactions (HER) and unusual thermo-optical behaviors .
Properties
CAS No. |
56091-69-1 |
|---|---|
Molecular Formula |
Ni5Sm |
Molecular Weight |
443.8 g/mol |
IUPAC Name |
nickel;samarium |
InChI |
InChI=1S/5Ni.Sm |
InChI Key |
YGOLZZNNRNSXJC-UHFFFAOYSA-N |
Canonical SMILES |
[Ni].[Ni].[Ni].[Ni].[Ni].[Sm] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Nickel and samarium compounds can be synthesized through various methods. One common approach is the microwave-assisted synthesis, where nickel(II) nitrate hexahydrate, cerium(III) nitrate hexahydrate, and samarium(III) nitrate hexahydrate are used as precursors . Another method involves a two-step vapor–solid reaction technique, particularly for synthesizing samarium-doped nickel phosphide .
Industrial Production Methods
In industrial settings, nickel and samarium compounds are often produced through mechanical mixing and high-speed ball milling. This method involves separately preparing nickel oxide and samarium-doped cerium oxide powders, which are then mechanically mixed in a wet medium .
Chemical Reactions Analysis
Types of Reactions
Nickel and samarium compounds undergo various chemical reactions, including:
Oxidation: For example, nickel/samarium-doped ceria is used in the catalytic partial oxidation of methane.
Substitution: Samarium-doped nickel phosphide exhibits enhanced hydrogen evolution reaction activity.
Common Reagents and Conditions
Common reagents include nickel(II) nitrate hexahydrate, cerium(III) nitrate hexahydrate, and samarium(III) nitrate hexahydrate. Reaction conditions often involve high temperatures and specific ratios of nickel to samarium to achieve optimal catalytic activity .
Major Products Formed
Major products include nickel/samarium-doped ceria, which is used in fuel cells, and samarium-doped nickel phosphide, which is an efficient electrocatalyst for hydrogen evolution reactions .
Scientific Research Applications
Nickel and samarium compounds have a wide range of scientific research applications:
Mechanism of Action
The mechanism by which nickel and samarium compounds exert their effects often involves a synergistic interaction between the nickel and samarium atoms. For example, in nickel/samarium-doped ceria, the catalytic activity is determined by the interaction between nickel metals and the metal-support, which creates optimal oxygen vacancies and ion diffusivity . In samarium-doped nickel phosphide, samarium doping improves the electrochemical properties, such as particle size and charge transfer ability, enhancing the hydrogen evolution reaction .
Comparison with Similar Compounds
Coordination Geometry in Pnictides
Ni-Sm arsenides and phosphides adopt trigonal prismatic coordination (e.g., SmNiAs₂), a feature shared with early lanthanides (La–Sm) in Ln-Ni-As systems. In contrast, late lanthanides (Gd–Yb) favor octahedral coordination (e.g., ZrFe₄Si₂-type structures) . This distinction arises from the lanthanide contraction, which reduces ionic radii and alters bonding preferences.
Perovskite Oxides
NiSmO₃ adopts a perovskite structure (ABX₃) with Ni³⁺ in octahedral sites, similar to LaNiO₃. However, Sm³⁺ introduces lattice distortions due to its smaller ionic radius (1.24 Å for Sm³⁺ vs. 1.36 Å for La³⁺), reducing symmetry and modifying thermal radiation properties. Unlike LaNiO₃, NiSmO₃ exhibits temperature-independent thermal emission, violating the Stefan-Boltzmann law .
Doped Phosphides
In Sm-doped Ni₂P, Sm replaces Ni atoms, expanding the lattice (Bragg peak shifts to lower angles) due to Sm’s larger atomic radius. This contrasts with smaller dopants like Fe or Co, which induce compressive strain. The expanded lattice enhances HER activity by exposing more active sites .
Table 1: Structural Parameters of Selected Compounds
Doping in Nickel Oxides
Samarium doping in NiO (via sol-gel methods) reduces crystallite size (35 nm for 1% Sm) and bandgap energy (3.2 eV to 2.9 eV), unlike undoped NiO. Similar effects are observed with Ce or La doping, but Sm induces greater lattice strain due to its larger ionic radius .
Electrodeposition
Samarium electrodeposition on Ni substrates in ionic liquids (e.g., [BMP][DCA]) produces mixed metallic/oxide layers, contrasting with Co or Nd, which form purer metallic deposits due to faster adsorption kinetics .
Electrocatalytic and Catalytic Performance
Hydrogen Evolution Reaction (HER)
Sm-doped Ni₂P achieves a HER overpotential of 98 mV at 10 mA/cm², outperforming pure Ni₂P (142 mV) and rivaling Co-doped Ni₂P (92 mV). The enhanced activity stems from Sm-induced lattice strain and increased surface area .
Dry Reforming of Methane (DRM)
Ni-Sm oxide catalysts (e.g., Ni/Sm₂O₃) show higher stability than LaNiO₃ due to strong Ni-Sm₂O₃ interactions, which inhibit carbon deposition. Co-Sm systems (e.g., SmCoO₃) exhibit similar stability but lower CH₄ conversion rates .
Magnetic and Optical Properties
Sm₂Fe₁₇ alloys (prepared via calciothermic reduction) exhibit high coercivity, but Sm-Ni intermetallics (e.g., SmNi₅) are less studied magnetically. NiSmO₃’s thermo-optical anomaly—emitting constant radiation across temperatures—is unique among nickel-rare earth oxides, which typically follow blackbody radiation laws .
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